molecular formula C11H13N3OS B14644168 Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- CAS No. 53534-12-6

Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl-

Cat. No.: B14644168
CAS No.: 53534-12-6
M. Wt: 235.31 g/mol
InChI Key: TUTIBJGQNVHQTG-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. For instance, the reaction of hydrazinecarbothioamide with 1-methyl-2-oxopropylidene can be catalyzed by an acid or base, depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for catalyzing substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarbothioamide compounds .

Scientific Research Applications

Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, N-methyl-2-(1-methyl-2-oxopropylidene)-
  • Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-methyl-
  • Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-ethyl-

Uniqueness

Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

53534-12-6

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

1-(3-oxobutan-2-ylideneamino)-3-phenylthiourea

InChI

InChI=1S/C11H13N3OS/c1-8(9(2)15)13-14-11(16)12-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,14,16)

InChI Key

TUTIBJGQNVHQTG-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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